

A Technical Guide to the Spectral Analysis of 3-(Pyridin-2-yloxy)benzaldehyde

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Compound of Interest

Compound Name: 3-(Pyridin-2-yloxy)benzaldehyde

Cat. No.: B164669

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Introduction

3-(Pyridin-2-yloxy)benzaldehyde is a versatile bifunctional molecule holding significant interest in medicinal chemistry and materials science. Its structure, incorporating a reactive aldehyde, a flexible ether linkage, and a nitrogen-containing pyridine ring, makes it a valuable scaffold for the synthesis of novel compounds with potential biological activity. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the structural elucidation of its derivatives.

This in-depth technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-(Pyridin-2-yloxy)benzaldehyde**. While experimental spectra for this specific compound are not readily available in public databases, this guide will leverage established principles of spectroscopy and data from analogous structures to predict and interpret its spectral features. This approach serves as a robust framework for researchers working with this and similar molecules.

Molecular Structure and Predicted Spectral Features

The structure of **3-(Pyridin-2-yloxy)benzaldehyde**, with the IUPAC name **3-(pyridin-2-yloxy)benzaldehyde** and CAS number 137386-78-8, is fundamental to understanding its spectral output. The molecule consists of a benzaldehyde ring substituted at the 3-position with a pyridin-2-yloxy group.

Caption: Molecular structure of **3-(Pyridin-2-yloxy)benzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Theoretical Principles: The chemical shift (δ) of a proton in ¹H NMR is influenced by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift. Spin-spin coupling between adjacent, non-equivalent protons leads to the splitting of signals into multiplets, with the multiplicity described by the n+1 rule.

Predicted ¹H NMR Spectrum of **3-(Pyridin-2-yloxy)benzaldehyde**:

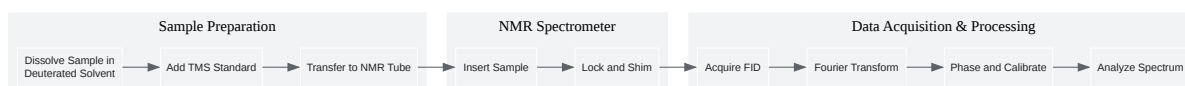
Proton(s)	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Justification
Aldehyde-H	9.9 - 10.1	Singlet (s)	-	The aldehyde proton is highly deshielded due to the electronegative oxygen and the magnetic anisotropy of the carbonyl group, resulting in a characteristic downfield singlet.
Pyridine-H (α to N)	8.1 - 8.3	Doublet of doublets (dd)	~ 5 , ~ 2	This proton is adjacent to the electronegative nitrogen atom, leading to significant deshielding.
Benzene-H (ortho to CHO)	7.7 - 7.9	Multiplet (m)	These protons are deshielded by the electron-withdrawing aldehyde group.	
Benzene-H (para to CHO)	7.5 - 7.7	Multiplet (m)		
Benzene-H (ortho to O)	7.3 - 7.5	Multiplet (m)	The ether oxygen is weakly electron-donating through resonance,	

leading to some shielding relative to the protons ortho and para to the aldehyde.

Pyridine-H (γ to N)	7.6 - 7.8	Triplet of triplets (tt)	~ 8 , ~ 2
Pyridine-H (β to N, adjacent to O)	6.9 - 7.1	Doublet of triplets (dt)	~ 8 , ~ 1
Pyridine-H (β to N)	7.1 - 7.3	Multiplet (m)	

Experimental Protocol for ^1H NMR Acquisition:

- Sample Preparation:** Dissolve 5-10 mg of **3-(Pyridin-2-yloxy)benzaldehyde** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Instrument Setup:** Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Data Acquisition:** Acquire the spectrum using standard parameters, such as a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.
- Data Processing:** Apply a Fourier transform to the free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal. Integrate the signals and analyze the multiplicities and coupling constants.



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Caption: Workflow for ^1H NMR data acquisition.

^{13}C NMR Spectroscopy

Theoretical Principles: The chemical shifts of carbon atoms in ^{13}C NMR are also dependent on their electronic environment. Carbons bonded to electronegative atoms, such as oxygen and nitrogen, are deshielded and appear at higher chemical shifts. Carbonyl carbons are particularly deshielded.

Predicted ^{13}C NMR Spectrum of **3-(Pyridin-2-yloxy)benzaldehyde**:

Carbon(s)	Predicted Chemical Shift (δ , ppm)	Justification
Aldehyde C=O	190 - 195	The carbonyl carbon is highly deshielded due to the double bond to the electronegative oxygen atom.
Pyridine C (α to N, attached to O)	160 - 165	This carbon is attached to both nitrogen and oxygen, leading to significant deshielding.
Benzene C (attached to O)	155 - 160	The ether oxygen deshields the attached carbon.
Pyridine C (α to N)	148 - 152	The carbon adjacent to the nitrogen is deshielded.
Benzene C (attached to CHO)	135 - 140	The ipso-carbon of the benzaldehyde ring.
Pyridine C (γ to N)	138 - 142	
Aromatic C-H	110 - 135	The remaining aromatic carbons will appear in this region, with their specific shifts influenced by their position relative to the substituents.

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. Specific functional groups have characteristic absorption frequencies.

Predicted IR Spectrum of **3-(Pyridin-2-yloxy)benzaldehyde**:

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity	Justification
C=O stretch (aldehyde)	1690 - 1710	Strong	This is a characteristic and intense absorption for an aromatic aldehyde.
C=C stretch (aromatic)	1450 - 1600	Medium to Strong	Multiple bands are expected due to the two aromatic rings.
C-O-C stretch (aryl ether)	1200 - 1300 (asymmetric)	Strong	Aromatic ethers show a strong C-O stretching band in this region.
C-H stretch (aromatic)	3000 - 3100	Medium to Weak	
C-H stretch (aldehyde)	2720 - 2820	Weak to Medium	Two weak bands are often observed for the aldehyde C-H stretch (Fermi resonance).
C-H bend (aromatic)	690 - 900	Strong	The pattern of these out-of-plane bending vibrations can provide information about the substitution pattern of the aromatic rings.

Experimental Protocol for FTIR-ATR Acquisition:

- Background Scan: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small amount of the solid **3-(Pyridin-2-yloxy)benzaldehyde** onto the ATR crystal.
- Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
- Sample Scan: Acquire the IR spectrum of the sample.
- Cleaning: Thoroughly clean the ATR crystal after analysis.

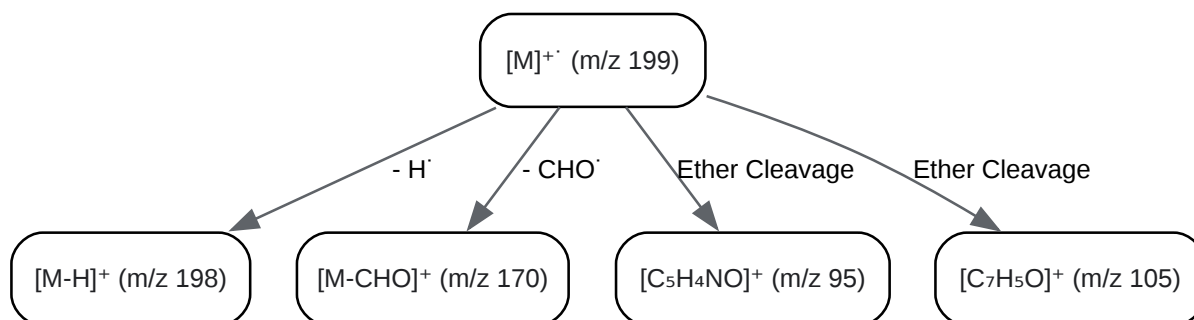
Mass Spectrometry (MS)

Theoretical Principles: In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ($M^{+\cdot}$) and subsequent fragmentation. The fragmentation pattern is characteristic of the molecule's structure.

Predicted Mass Spectrum of **3-(Pyridin-2-yloxy)benzaldehyde**:

- Molecular Ion ($M^{+\cdot}$): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (199.21 g/mol).
- Key Fragmentation Pathways:
 - Loss of H^{\cdot} ($M-1$): A peak at m/z 198 is expected due to the loss of the aldehydic hydrogen radical.
 - Loss of CHO^{\cdot} ($M-29$): A significant peak at m/z 170 is anticipated from the loss of the formyl radical.
 - Cleavage of the Ether Bond: Fragmentation of the C-O ether bond can lead to ions corresponding to the pyridinoxy radical (m/z 94) and the benzaldehyde cation (m/z 105), or the pyridinyl cation (m/z 78) and the 3-formylphenoxide radical. The relative intensities will depend on the stability of the resulting fragments.

- Pyridine Ring Fragmentation: The pyridine ring itself can undergo characteristic fragmentation, often involving the loss of HCN (m/z 27).



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Caption: Predicted major fragmentation pathways for **3-(Pyridin-2-yloxy)benzaldehyde** in EI-MS.

Experimental Protocol for Mass Spectrometry:

- Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
- Ionization:** Ionize the sample using electron impact (EI) with a standard energy of 70 eV.
- Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection:** Detect the ions to generate the mass spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for **3-(Pyridin-2-yloxy)benzaldehyde**. By understanding the fundamental principles of each spectroscopic technique and leveraging data from analogous structures, researchers can confidently interpret the spectral features of this important molecule. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reproducible results. This guide serves as a valuable resource for scientists and professionals

in the fields of chemical synthesis, drug discovery, and materials science, facilitating the accurate characterization and utilization of **3-(Pyridin-2-yloxy)benzaldehyde** in their research endeavors.

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